molecular formula C20H24O4 B12743458 Sciadin CAS No. 6813-08-7

Sciadin

Cat. No.: B12743458
CAS No.: 6813-08-7
M. Wt: 328.4 g/mol
InChI Key: SWGMICKEWPSAMT-IMAGCOIZSA-N
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Description

Sciadin is a naturally occurring diterpenoid compound found in the heartwood of the Japanese umbrella pine, Sciadopitys verticillata It is characterized by its unique molecular structure, which includes a furan ring and a lactone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Sciadin can be isolated from the heartwood of Sciadopitys verticillata through a series of extraction and purification steps. The process typically involves:

    Extraction: The heartwood is ground into a fine powder and subjected to extraction using hot methanol.

    Purification: The methanol extract is concentrated under reduced pressure, and the resulting residue is dissolved in petroleum ether.

Industrial Production Methods: While industrial-scale production of this compound is not well-documented, the extraction and purification methods used in laboratory settings could be scaled up for larger production. This would involve optimizing the extraction solvents, temperatures, and purification techniques to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Sciadin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Sciadinic Acid: Formed through oxidation.

    Reduced Derivatives: Formed through reduction of the furan ring.

    Substituted this compound Derivatives: Formed through substitution reactions.

Scientific Research Applications

Sciadin has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sciadin involves its interaction with various molecular targets and pathways:

    Molecular Targets: this compound interacts with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: this compound modulates the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Sciadin can be compared with other diterpenoids such as:

Uniqueness of this compound: this compound’s unique combination of a furan ring and a lactone moiety sets it apart from other diterpenoids. Its specific biological activities and potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

6813-08-7

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

(1S,2R,6S,8S,13R)-8-(furan-3-yl)-13-methyl-5-methylidene-9,11-dioxatetracyclo[8.6.0.01,6.02,13]hexadecan-12-one

InChI

InChI=1S/C20H24O4/c1-12-4-5-16-19(2)7-3-8-20(16)14(12)10-15(13-6-9-22-11-13)23-18(20)24-17(19)21/h6,9,11,14-16,18H,1,3-5,7-8,10H2,2H3/t14-,15-,16-,18?,19+,20-/m0/s1

InChI Key

SWGMICKEWPSAMT-IMAGCOIZSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]34[C@H]1CCC(=C)[C@@H]3C[C@H](OC4OC2=O)C5=COC=C5

Canonical SMILES

CC12CCCC34C1CCC(=C)C3CC(OC4OC2=O)C5=COC=C5

Origin of Product

United States

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